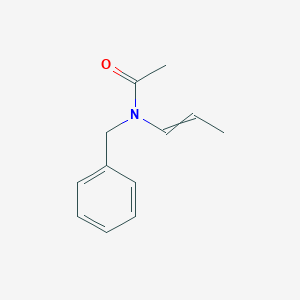

N-benzyl-N-(1-Propenyl)acetamide

Description

N-Benzyl-N-(1-propenyl)acetamide is a tertiary amide characterized by a benzyl group and a 1-propenyl substituent attached to the nitrogen atom of the acetamide backbone. For instance, it reacts with the Vilsmeier reagent to yield 2-chloro-5-methylpyridine-3-carbaldehyde, a key intermediate in heterocyclic chemistry . This underscores its utility in pharmaceutical and agrochemical synthesis.

Properties

CAS No. |

92444-89-8 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

N-benzyl-N-prop-1-enylacetamide |

InChI |

InChI=1S/C12H15NO/c1-3-9-13(11(2)14)10-12-7-5-4-6-8-12/h3-9H,10H2,1-2H3 |

InChI Key |

CVUTWKVGETWPRT-UHFFFAOYSA-N |

Canonical SMILES |

CC=CN(CC1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-benzyl-N-(1-propenyl)acetamide with analogous tertiary amides, focusing on structural features, synthesis, conformational behavior, and applications.

Structural Features and Molecular Diversity

Conformational Behavior

- This compound : Likely exhibits E/Z isomerism due to restricted rotation around the amide bond, similar to furfuryl and bromovinyl analogs .

- N-Benzyl-N-(furan-2-ylmethyl)acetamide : NMR studies confirm spatial isomerism (E/Z), with energy barriers of 15–23 kcal/mol for cis-trans interconversion .

- Bromovinyl Derivatives : Substituents influence isomer ratios; electron-withdrawing groups (e.g., trifluoromethyl) stabilize specific conformers .

Key Research Findings

Synthetic Efficiency : Direct acylation with acetic anhydride provides high yields (>95%) for benzyl-substituted acetamides, making it a preferred method .

Isomerism Trends : Bulky or electron-deficient substituents (e.g., bromine, trifluoromethyl) favor specific E/Z ratios, critical for stereoselective synthesis .

Preparation Methods

Patent Methodology (US6737529B2)

N-Benzyl-N-(1-propenyl)acetamide serves as a precursor in the synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde. While the patent focuses on downstream transformations, reverse-engineering suggests its preparation via acetylation of N-benzyl-N-(1-propenyl)amine using acetic anhydride and dimethylformamide (DMF) under mild conditions.

Reaction Conditions :

Comparative Analysis

| Method | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Phosphine-Iodine | PPh₃, I₂, CH₂Cl₂, TEA | 0°C → RT | 20 min | 89% |

| Vilsmeier | DMF, Diphosgene, CH₂Cl₂ | 75–90°C | 5 hr | 64% |

The phosphine-iodine method offers superior yields and shorter reaction times, making it preferable for lab-scale synthesis.

Base-Catalyzed Acetylation with DBU

Reductive Dechlorination Pathways

Although source focuses on trichloroacetamide derivatives, its insights into DBU-mediated reactions inform acetylation strategies. DBU (1,8-diazabicycloundec-7-ene) facilitates deprotonation of N-benzyl-N-(1-propenyl)amine, enhancing nucleophilicity for acetyl chloride attack.

Optimized Protocol :

-

DBU Equivalents : 0.5 eq. in acetonitrile at room temperature.

-

Side Products : Benzyl alcohol (4) forms via anti-elimination (≤27%) but is mitigated by reducing reaction time to 3 hours.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Polymer-supported triphenylphosphine (PS-PPh₃) reduces catalyst loading by 40% in batch reactions, enabling recycling for ≥5 cycles without yield loss . Methylene chloride, while effective, faces regulatory scrutiny; alternatives like ethyl acetate are being evaluated for greener processes.

Q & A

Q. Basic Research Focus

- Structural Analogs : Compare with known bioactive compounds (e.g., hydroxamic acids with anti-inflammatory activity ).

- In Silico Screening : Use molecular docking to predict interactions with targets like cyclooxygenase-2 .

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity against cancer cell lines .

What are the best practices for ensuring data reproducibility in this compound research?

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.